2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE
Overview
Description
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE typically involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the nitrophenyl substituent.
2-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the tetrahydroisoquinoline core.
Uniqueness
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-1-(2-NITROPHENYL)ETHAN-1-ONE is unique due to the combination of the tetrahydroisoquinoline core and the nitrophenyl substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-(2-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2)12-13-7-3-4-8-14(13)16(20-19)11-18(22)15-9-5-6-10-17(15)21(23)24/h3-11,20H,12H2,1-2H3/b16-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDYQVSXPTYCM-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3[N+](=O)[O-])N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C3=CC=CC=C3[N+](=O)[O-])/N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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